Home > Products > Screening Compounds P45530 > 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one - 1788680-59-0

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Catalog Number: EVT-2859333
CAS Number: 1788680-59-0
Molecular Formula: C15H15NO5
Molecular Weight: 289.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

  • Compound Description: This compound was synthesized via a tandem Knoevenagel–Michael protocol using phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. [] Its structure was confirmed using various spectroscopic techniques and elemental analysis. [] A procedure was also carried out to predict potential biological activities. []
  • Relevance: This compound shares the core 4-hydroxy-6-methyl-2H-pyran-2-one structure with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. Both compounds feature substitutions at the 3-position of the 2H-pyran-2-one ring. The difference lies in the specific substituents: 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has a phenylethyl group with two carbonyl groups, while 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has a pyrrolidine ring linked through an ether bond and further substituted with a furan-3-carbonyl group. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a highly selective PDE9A inhibitor developed for treating cognitive disorders. [, ] This compound was designed using structure-based drug design and parallel synthetic chemistry. [] It demonstrates favorable pharmacokinetic properties and has been shown to elevate cGMP levels in the brain and CSF of rodents. [, ] PF-04447943 exhibits procognitive activity in various rodent models and contributes to synaptic stabilization in an amyloid precursor protein transgenic mouse model. [] Clinical trials have confirmed its tolerability in humans and its ability to elevate cGMP levels in the cerebrospinal fluid of healthy individuals. [, ]
  • Relevance: Although not directly sharing structural features with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, PF-04447943 is relevant because it exemplifies the use of pyrrolidine rings in drug design. This highlights the potential of pyrrolidine-containing compounds, like 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, in medicinal chemistry. [, ]

3-[(4,5-Dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones

  • Compound Description: This class of compounds is synthesized via a one-pot, four-component reaction involving salicylaldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, benzylamine, and a diaroylacetylene. [] These coumarin derivatives are recognized for their significance in organic chemistry. []

Alkyl 2-{[(2r,3s,5r)-5-(4-amino-2-oxo-2h-pyrimidine-1-yl)-3-hydroxytetrahydrofuran-2-ylmethoxy]-phenoxy-phosphorylamino}-proptonates

  • Compound Description: These compounds are nucleoside inhibitors of RNA polymerase HCV NS5B and possess the potential for treating and preventing viral infections, including Hepatitis C. [] The structural variations within this class of compounds involve modifications of the alkyl groups (R1), substituents on the phenoxy ring (R2 and R3), and acyl groups (R4 and R5). [] These compounds may be used in combination with other antiviral agents like Ribavirin, Asunaprevir, Sofosbuvir, Daclatasvir, or Ledipasvir for enhanced therapeutic efficacy. []
  • Relevance: This class of compounds, while structurally distinct from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, highlights the importance of nucleoside analogs in medicinal chemistry. Although not directly related in structure, both classes of compounds demonstrate the potential of heterocyclic systems in developing therapeutic agents. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. [] It contains a tert-butyl group which is a target for deuterium labeling to create internal standards for bioanalytical studies and to potentially improve the compound's metabolic stability. []
  • Relevance: This compound and 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one share a common structural motif: the pyrrolidinone ring. [] This shared feature illustrates the importance of this heterocyclic ring in designing biologically active molecules with diverse pharmacological properties.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective SYK inhibitor designed for severe asthma treatment. [] It also features a tert-butyl group susceptible to deuterium labeling to enhance its metabolic stability and create internal standards. []
  • Relevance: BI 1342561 shares the pyrrolidinone ring with both 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one and BI 894416. [] The recurrent presence of this heterocyclic ring emphasizes its utility in constructing biologically active molecules across different therapeutic areas.

Albumin-conjugated MAC glucuronide phenol linked SN-38

  • Compound Description: This is a complex drug conjugate designed to improve the pharmacokinetic properties of the anti-cancer drug SN-38. [] The conjugation with albumin, a naturally abundant protein in blood, aims to enhance the drug's half-life, tumor targeting, and overall efficacy. []
  • Relevance: While not directly structurally similar to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this conjugate highlights the importance of drug delivery strategies in pharmaceutical development. The research on this conjugate underscores the need to optimize the pharmacokinetic profiles of potentially therapeutic molecules, a factor that may be considered in future studies of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. []

8-(Amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic acid

  • Compound Description: This compound, isolated from the fruits of Cuminum cyminum L., is a unique nitrogen-containing flavonoid. [] It exhibits strong anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. [] It also suppresses the expression of iNOS and COX-2, key enzymes involved in the inflammatory response. [] Further investigations suggest that this compound exerts its anti-inflammatory effects through the NF-κB and MAPK signaling pathways. []
  • Relevance: While structurally distinct from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this flavonoid derivative demonstrates the potential of natural products as sources of bioactive compounds with therapeutic potential. Its anti-inflammatory activity encourages further exploration of structurally diverse compounds, including 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, for their potential medicinal applications. []

N'-((E)-5-Methoxy-2-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

  • Compound Description: This molecule was synthesized using D-glucose as a starting material and employed click chemistry reactions, including some under microwave irradiation. [] The synthesis involved several steps: adding propargyl bromide to 2-hydroxy-5-methoxybenzaldehyde to form a propargyl ether, preparing a glycocyl azide from glycocyl acetate, and coupling the terminal alkyne of the propargyl ether with the azide group of the glycocyl azide using a click reaction. The resulting triazole derivative was then reacted with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide and the glycocyl acetate was de-esterified to yield the final compound. []
  • Relevance: This compound, despite its structural dissimilarity to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, showcases the application of click chemistry in synthesizing complex molecules with a carbohydrate moiety. This methodology could potentially be adapted for future modifications or synthesis of derivatives of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one. []

5-(4-Hydroxy-2-methoxy-6-methylphenyl)-3-methylfuran-2-carboxylic acid (1)

  • Compound Description: This is a new furan-2-carboxylic acid isolated from the leaves of Nicotiana tabacum. [] It exhibited moderate anti-TMV activity with an inhibition rate of 25.4%. []
  • Relevance: This compound and 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one share a furan ring in their structure. [] While the substitution patterns differ, the presence of this common heterocyclic motif highlights the potential of furan-containing compounds as bioactive molecules. []

5-(3-Hydroxy-4-methoxy-5-methylphenyl)-3-methylfuran-2-carboxylic acid (3)

  • Compound Description: Another new furan-2-carboxylic acid isolated from the leaves of Nicotiana tabacum, this compound demonstrated high anti-TMV activity with an inhibition rate of 29.8%, similar to the positive control. []
  • Relevance: Similar to compound 1, this furan-2-carboxylic acid shares the furan ring with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, emphasizing the prevalence of furan rings in natural products with biological activity. [] Despite variations in their substitution patterns, the shared furan ring points towards a potential common pharmacophore. []

5-(2'-Hydroxy-6'-methylphenyl)-3-methylfuran-2-carboxylic acid (4)

  • Compound Description: This known furan-2-carboxylic acid, also isolated from the leaves of Nicotiana tabacum, displayed high anti-TMV activity with an inhibition rate of 30.3%. []
  • Relevance: This compound further reinforces the relevance of furan rings in bioactive molecules. Its structural similarity to compounds 1 and 3, and the shared furan motif with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, suggests that the furan ring might be a crucial element for anti-TMV activity. []

(aS)-3-{3-Bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide (PH-797804)

  • Compound Description: PH-797804 is a potent and selective p38 MAP kinase inhibitor with a restricted rotation around the bond connecting the pyridinone and N-phenyl ring due to steric hindrance. [] This restriction results in two atropic isomers, aS and aR, with significantly different binding affinities for p38α kinase. [] The aS isomer (PH-797804) is over 100-fold more potent than the aR isomer. []
  • Relevance: While structurally distinct from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, PH-797804 provides a valuable example of the impact of atropisomerism on biological activity. Future research on 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one should consider potential atropisomers and their individual biological properties. []

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 is a subtype-selective γ-aminobutyric acidA (GABAA) receptor modulator with functional selectivity for non-α1 GABAA receptors. [, ] It acts as a partial agonist at these receptors and an antagonist at GABAA-α1 receptors. [] This selectivity profile suggests it has a reduced propensity to induce physical dependence compared to nonselective benzodiazepines. []
  • Relevance: Although not structurally related to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, L-838,417 highlights the importance of subtype selectivity in drug development, particularly for targets like GABAA receptors. This emphasizes the need to investigate potential subtype selectivity for 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one if it interacts with any specific biological targets. [, ]

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: SL651498 is another subtype-selective GABAA receptor modulator with full agonist activity at GABAA-α2 receptors and reduced efficacy at other subtypes, including GABAA-α1. [, ] It exhibits a reduced propensity for physical dependence compared to nonselective benzodiazepines. []
  • Relevance: Similar to L-838,417, SL651498 demonstrates the importance of subtype selectivity in GABAA receptor modulation and drug development. While not structurally related to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this compound emphasizes the potential benefits of designing compounds with specific subtype activity profiles. [, ]

2-(4-(5-(Dimethylcarbamoyl)pyrrolidin-3-ylthio)-5-imino-3-methyl-6-oxotetrahydro-2H-pyran-2-yl)-3-hydroxybutanoic acid

  • Compound Description: This compound was identified as a hydrolysis product of meropenem, a carbapenem antibiotic. [] Its structure, initially misunderstood, was elucidated using multi-stage mass spectrometry and accurate mass data, and further confirmed by NMR experiments. []
  • Relevance: This compound highlights the importance of understanding the degradation products of pharmaceuticals, especially antibiotics. While not structurally related to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this finding emphasizes the need to investigate the stability and potential degradation pathways of any new compound with therapeutic potential. []

(Z)-2-[(2-Furyl)methylidene]-5,6-di(2-furyl)-6H-pyran-3-one (I)

  • Compound Description: This is a colored compound identified as a key chromophore contributing to the nonenzymatic browning of hexoses and L-alanine. [] Its formation contributes significantly to the overall color of the browned Maillard mixture. []
  • Relevance: Although structurally dissimilar to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this compound showcases the reactivity of furan-2-aldehyde in Maillard reactions. Understanding these reactions could be relevant in assessing the stability and potential color changes of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one under certain conditions, especially those involving heat or amino acids. []

(E)- and (Z)-1,2-Bis(2-furyl)-1-pentene-3,4-dione (IIa/IIb)

  • Compound Description: These are colored compounds formed as key chromophores during the nonenzymatic browning of hexoses and L-alanine. [] They contribute significantly to the overall color of the browned Maillard mixture. []
  • Relevance: These compounds, along with compound I, demonstrate the potential for furan-containing molecules to participate in Maillard reactions and contribute to color formation in food systems. While not directly structurally related to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this finding suggests potential color changes for 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one under similar reaction conditions. []

4,5-Bis(2-furyl)-2-methyl-3H-furan-2-one (III)

  • Compound Description: This colored compound is another key chromophore contributing to the nonenzymatic browning of hexoses and L-alanine. [] It significantly contributes to the overall color of the browned Maillard mixture. []
  • Relevance: This compound reinforces the relevance of furan-containing molecules in Maillard reactions and color formation. While structurally distinct from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this finding suggests the need to assess the potential for similar reactions and color changes for 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one under relevant conditions. []

(S,S)- and (S,R)-2-[4,5-Bis(2-furyl)-2-hydroxy-2-methyl-3(2H)-pyrrol-1-yl]propionic acid (IVa/IVb)

  • Compound Description: These colored compounds are key chromophores involved in the nonenzymatic browning of hexoses and L-alanine. [] They contribute significantly to the overall color of the browned Maillard mixture. []
  • Relevance: Similar to compounds I, IIa/IIb, and III, these compounds demonstrate the role of furan-containing molecules in Maillard reactions and their impact on color development. While structurally different from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, these findings highlight the potential for similar reactions and color changes for 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one under specific conditions. []

2-[(2-Furyl)methylidene]-4-hydroxy-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one (V)

  • Compound Description: This colored compound is another key chromophore formed during the nonenzymatic browning of hexoses and L-alanine. [] It contributes significantly to the overall color of the browned Maillard mixture. []
  • Relevance: This compound further emphasizes the participation of furan-containing molecules in Maillard reactions and color formation in food systems. Though structurally distinct from 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this observation underscores the potential for similar reactivity and color changes for 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in relevant reaction environments. []

1-((2S)-2-(3-(Furan-3-yl)propanoyl)-2,6,6-trimethylcyclohexyl)-2-hydroxybutan-1-one (Secoleojaponol)

  • Compound Description: This new 8,9-seco-labdane diterpenoid, identified as secoleojaponol, was isolated from Leonurus japonicus Houtt. [] It contains a hydroxyl group at C-7 and a furan ring connected through a propanoyl chain. []
  • Relevance: Both secoleojaponol and 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one contain a furan ring, albeit with different substitution patterns and positions within their structures. [] This shared feature highlights the prevalence of furan rings in naturally occurring compounds and their potential role in diverse biological activities. []

1-((1S,3R,3aS)-3-(2-(Furan-3-yl)ethyl)-3-methoxy-3a,7,7-trimethyloctahydroisobenzofuran-1-yl)propan-1-one

  • Compound Description: This new compound, isolated from Leonurus japonicus Houtt., features a furan ring connected through an ethyl chain to a complex octahydroisobenzofuran system. []
  • Relevance: Similar to secoleojaponol, this compound shares the furan ring with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, further emphasizing the importance of furan rings in natural products. [] The different structural contexts of the furan ring in these compounds suggest its potential versatility in contributing to various biological functions. []

cis-3-{5-[(Tetrahydro-pyran-4-carbonyl)amino]-1H-pyrazol-3-yl}-benzylcarbamic acid

  • Compound Description: This compound is part of a series of aminopyrazole derivatives designed as inhibitors of glycogen synthase kinase-3 (GSK-3). [] It features a pyrazole ring linked to a benzylcarbamic acid through a methylene group and substituted with a tetrahydropyran-4-carboxamide moiety. []
  • Relevance: While not directly sharing structural features with 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, this compound highlights the use of heterocyclic systems, particularly pyrazoles, in designing biologically active molecules. This observation encourages further exploration of structurally diverse heterocyclic compounds, including those containing furan rings, for potential therapeutic applications. []

Methyl N-[2-[(R)(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate (VTP-27999)

  • Compound Description: VTP-27999 is a novel renin inhibitor with greater potency than aliskiren in reducing renin activity. [] It contains a tetrahydropyran ring as part of a complex structure aimed at specifically interacting with the renin enzyme. []
  • Relevance: Although structurally unrelated to 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, VTP-27999 exemplifies the use of heterocyclic rings, such as tetrahydropyrans, in developing specific enzyme inhibitors. This example demonstrates the potential of incorporating heterocycles, including furans, in designing compounds targeting particular biological activities. []
Overview

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a furan-3-carbonyl moiety. This compound is primarily of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Source

The compound can be synthesized through various organic reactions, notably a tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one. Its structure has been confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Classification

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one belongs to the class of pyranones, which are cyclic compounds containing a pyran ring with a ketone functional group. This compound also features a furan derivative, indicating its classification within heterocyclic compounds.

Synthesis Analysis

Methods

The synthesis of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can be achieved through a multi-step process:

  1. Tandem Knoevenagel–Michael Reaction: This method involves the formation of an intermediate by reacting phenylglyoxal hydrate with 1,3-dimethylbarbituric acid.
  2. Formation of Pyrrolidine Ring: The subsequent reaction with furan derivatives introduces the furan-3-carbonyl group via an ether linkage.

Technical Details

The reaction conditions typically require controlled temperatures and specific solvents to optimize yield and purity. Spectroscopic analysis confirms the successful formation of the desired compound, with elemental analysis used to validate the molecular formula.

Molecular Structure Analysis

Structure

The molecular structure of 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one features:

  • A pyran ring with a methyl substitution at position six.
  • An ether linkage connecting the pyrrolidine to the pyranone.
  • A furan carbonyl substituent at position one of the pyrrolidine.

Data

The molecular formula is C15_{15}H15_{15}N1_{1}O4_{4}, and it has a molar mass of approximately 273.29 g/mol. The compound's structural confirmation is typically supported by NMR data indicating chemical shifts corresponding to its functional groups.

Chemical Reactions Analysis

Reactions

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is expected to participate in several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The furan carbonyl can undergo nucleophilic attack, making it reactive towards amines and alcohols.
  2. Condensation Reactions: The presence of both carbonyl and hydroxyl groups allows for potential condensation reactions with various nucleophiles.
  3. Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Technical Details

Reactivity studies can be performed using various reagents to explore its potential as a precursor for more complex molecules or as an active pharmaceutical ingredient.

Mechanism of Action

Process

The mechanism by which 4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its biological effects is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors due to its structural similarity to known pharmacophores.
  2. Modulation of Pathways: It could potentially modulate signaling pathways relevant to cellular processes, impacting cell proliferation or apoptosis.

Data

Preliminary studies suggest that compounds with similar structures exhibit varied biological activities, including anti-inflammatory and antimicrobial properties, warranting further investigation into this compound's specific effects.

Physical and Chemical Properties Analysis

Physical Properties

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically exhibits:

  • A solid state at room temperature.
  • Solubility in polar solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

The compound's stability under various conditions (e.g., temperature, pH) should be assessed. It may show sensitivity to light or moisture, which could affect its shelf life and usability in research applications.

Applications

Scientific Uses

This compound holds potential applications in several scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules or derivatives.
  3. Biological Research: Investigating its mechanism of action could lead to insights into new therapeutic strategies for treating diseases influenced by pyrrolidine-containing compounds.

Properties

CAS Number

1788680-59-0

Product Name

4-((1-(furan-3-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

IUPAC Name

4-[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one

Molecular Formula

C15H15NO5

Molecular Weight

289.287

InChI

InChI=1S/C15H15NO5/c1-10-6-13(7-14(17)20-10)21-12-2-4-16(8-12)15(18)11-3-5-19-9-11/h3,5-7,9,12H,2,4,8H2,1H3

InChI Key

ZKZHKCYQLZIDRO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=COC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.